5-[4-(benzyloxy)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-[4-(benzyloxy)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(benzyloxy)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable amine and a diketone.
Introduction of the Benzyloxy and Methoxybenzoyl Groups: These groups are introduced through nucleophilic substitution reactions, often using benzyloxy and methoxybenzoyl chlorides as reagents.
Hydroxylation: The hydroxyl group is typically introduced via a selective oxidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyloxy and methoxybenzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Material Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 5-[4-(benzyloxy)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(benzyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- 5-[4-(benzyloxy)phenyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 5-[4-(benzyloxy)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C30H29NO6 |
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Molecular Weight |
499.6 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(oxolan-2-ylmethyl)-5-(4-phenylmethoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H29NO6/c1-35-23-13-11-22(12-14-23)28(32)26-27(31(30(34)29(26)33)18-25-8-5-17-36-25)21-9-15-24(16-10-21)37-19-20-6-3-2-4-7-20/h2-4,6-7,9-16,25,27,32H,5,8,17-19H2,1H3/b28-26- |
InChI Key |
RWNPHPWFZAYHBC-SGEDCAFJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3CCCO3)C4=CC=C(C=C4)OCC5=CC=CC=C5)/O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3CCCO3)C4=CC=C(C=C4)OCC5=CC=CC=C5)O |
Origin of Product |
United States |
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